5-Cyclohexyl-1,3,4-oxadiazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to have a wide range of applications and can interact with various biological targets .
Mode of Action
It’s known that the oxadiazole ring, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom, is an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Compounds having amide and sulphonamide group in oxadiazole, similar to 5-cyclohexyl-1,3,4-oxadiazol-2-amine, have been observed to enhance antidiabetic activities, showing more than 70% inhibition of α-amylase .
Pharmacokinetics
The molecular weight of the compound is 16721 , which is within the optimal range for drug-like molecules and could potentially influence its bioavailability.
Result of Action
Oxadiazoles have been found to exhibit a broad spectrum of pharmacological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic properties .
Preparation Methods
The synthesis of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine typically involves the reaction of cyclohexanoic acid with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then cyclized using reagents such as phosphorus oxychloride or thionyl chloride to yield the oxadiazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Cyclohexyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides and acyl chlorides
Scientific Research Applications
5-Cyclohexyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
5-Cyclohexyl-1,3,4-oxadiazol-2-amine can be compared with other 1,3,4-oxadiazole derivatives, such as:
Raltegravir: An antiretroviral drug used in the treatment of HIV.
Zibotentan: An anticancer agent These compounds share the oxadiazole core but differ in their substituents and specific biological activities
Properties
IUPAC Name |
5-cyclohexyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJOXDBKXBMZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588039 | |
Record name | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98427-18-0 | |
Record name | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclohexyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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